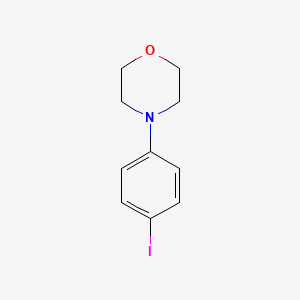

4-(4-Iodophenyl)morpholine

描述

Significance of Morpholine (B109124) Derivatives in Organic Synthesis and Medicinal Chemistry

Morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms, is a cornerstone in modern drug discovery and organic synthesis. biosynce.com Its derivatives are frequently utilized in medicinal chemistry due to their advantageous physicochemical, biological, and metabolic properties. nih.govsci-hub.se The morpholine ring is considered a "privileged structure" because it is a versatile and readily accessible synthetic building block that, when appropriately substituted, can impart a wide range of biological activities. nih.govsci-hub.se

The inclusion of a morpholine moiety in a drug candidate's structure can enhance its pharmacological profile. e3s-conferences.org For instance, it can improve aqueous solubility and metabolic stability, which are crucial for the absorption and bioavailability of drugs in the body. biosynce.com The nitrogen atom in the morpholine ring can act as a base, while the oxygen atom contributes to the molecule's polarity, allowing for interactions with biological targets through hydrogen bonding and electrostatic interactions. biosynce.com Consequently, many approved and experimental drugs across various therapeutic areas, including oncology, infectious diseases, and neurology, feature the morpholine scaffold. biosynce.comnih.gove3s-conferences.org In organic synthesis, morpholine is used as a solvent, catalyst, and a building block for creating diverse lead compounds. e3s-conferences.org

Historical Context of Iodinated Aromatic Compounds in Chemical Science

The history of iodinated aromatic compounds is intrinsically linked to the discovery of iodine itself. The element was first isolated in 1811 by the French chemist Bernard Courtois from seaweed ash. britannica.comwikipedia.org Soon after, its elemental nature was confirmed, and it was named "iodine" from the Greek word for "violet-colored." britannica.com

Aromatic iodination, the process of introducing an iodine atom onto an aromatic ring, became a significant transformation in organic chemistry. Early methods involved direct reaction with elemental iodine, often requiring harsh conditions. publish.csiro.au Over time, more efficient and milder iodination techniques were developed. publish.csiro.aunih.gov The utility of iodinated aromatic compounds expanded dramatically with the advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Sonogashira reactions. uni-muenchen.denih.govresearchgate.net The carbon-iodine bond is relatively weak, making iodo-aromatics highly reactive substrates for these powerful carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net This reactivity has made them indispensable precursors in the synthesis of complex organic molecules, including pharmaceuticals and materials. researchgate.net Furthermore, radioactive isotopes of iodine have been pivotal in nuclear medicine, where radioiodinated aromatic compounds are used as diagnostic imaging agents and for targeted cancer therapy. britannica.comnih.gov

Overview of Research Trajectories for 4-(4-Iodophenyl)morpholine

Research involving this compound primarily leverages its dual functionality. The compound serves as a versatile building block in synthetic chemistry, particularly for constructing larger, more complex molecules with potential biological activity.

One major research trajectory involves its use as a key intermediate in the synthesis of pharmaceutical agents. A notable example is its role in an improved process for preparing Apixaban, an anticoagulant medication. google.com In this synthesis, the 4-iodophenyl moiety is a precursor to a different part of the final molecule, demonstrating its utility in multi-step synthetic sequences. google.com

Another significant area of research is its application in palladium-catalyzed cross-coupling reactions. acs.org The presence of the iodine atom makes the phenyl ring susceptible to reactions that form new bonds, allowing chemists to attach various other molecular fragments at this position. uni-muenchen.de This capability is fundamental to creating libraries of novel compounds for screening in drug discovery programs. For instance, it can be used in Suzuki cross-coupling reactions to form new carbon-carbon bonds. nih.gov The morpholine group, in this context, is often incorporated to enhance the "drug-like" properties of the final products. nih.govsci-hub.se

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 87350-77-4 | nih.govsigmaaldrich.comamerigoscientific.com |

| Molecular Formula | C₁₀H₁₂INO | nih.govsigmaaldrich.comamerigoscientific.com |

| Molecular Weight | 289.11 g/mol | sigmaaldrich.comamerigoscientific.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 158-163 °C | sigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

属性

IUPAC Name |

4-(4-iodophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEREUIIUISPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383632 | |

| Record name | 4-(4-Iodophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87350-77-4 | |

| Record name | 4-(4-Iodophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Iodophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-(4-Iodophenyl)morpholine

Established routes primarily focus on forming the crucial carbon-nitrogen bond between the morpholine (B109124) ring and the 4-iodophenyl group.

Synthesis from Morpholine and 4-Iodobenzoyl Chloride

The reaction between morpholine and an acyl chloride such as 4-iodobenzoyl chloride results in the formation of an amide, not a direct C-N bond to the aromatic ring. This reaction produces 4-[(4-Iodophenyl)carbonyl]morpholine, a compound where a carbonyl group is situated between the phenyl ring and the morpholine nitrogen. chemicalbook.com

The direct synthesis of this compound is more commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govnih.gov This reaction has become a staple in medicinal chemistry for its reliability and broad substrate scope in forming C(sp²)-N bonds. nih.gov The process involves coupling an aryl halide or pseudohalide (in this case, a 4-iodoaryl compound) with an amine (morpholine) in the presence of a palladium catalyst and a base. nih.govrsc.org Successive generations of palladium catalysts and specialized phosphine (B1218219) ligands have been developed to improve the efficiency and scope of this transformation. nih.gov

Table 1: Typical Conditions for Buchwald-Hartwig Amination

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | 1-Bromo-4-iodobenzene or 1,4-Diiodobenzene | Provides the 4-iodophenyl moiety. |

| Amine | Morpholine | The nitrogen nucleophile. |

| Catalyst | Palladium(II) acetate, Pd₂(dba)₃ | The active palladium source for the catalytic cycle. |

| Ligand | Xantphos, Josiphos-type ligands | Stabilizes the palladium center and facilitates the reaction. nih.gov |

| Base | Sodium tert-butoxide (NaOtBu), Potassium carbonate (K₂CO₃) | Activates the amine and facilitates the catalytic cycle. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent. |

Palladium-Catalyzed Carboamination Reactions for Morpholine Synthesis

Palladium-catalyzed carboamination is a powerful synthetic strategy, but it is typically applied to the de novo synthesis of the heterocyclic ring rather than for N-arylation of a pre-formed ring. nih.gov This intramolecular reaction involves the coupling of a substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide. nih.gov The key step is the syn-insertion of an alkene into a palladium-nitrogen bond, which forms a new C-N bond and constructs the morpholine ring, often with high stereocontrol. nih.gov This method provides access to a wide array of enantiomerically pure C-substituted morpholines, such as cis-3,5-disubstituted derivatives, which are otherwise difficult to generate. nih.gov

While this is a significant palladium-catalyzed reaction in morpholine synthesis, the direct N-arylation of morpholine to produce this compound is correctly classified as a Buchwald-Hartwig amination, as detailed previously. nih.govresearchgate.net

Trifluoromethylthiolation of Aryl Iodides

Trifluoromethylthiolation is a reaction performed on an aryl iodide, meaning this compound serves as the substrate rather than the product. This transformation introduces the medicinally relevant trifluoromethylthio (-SCF₃) group onto the aromatic ring by replacing the iodine atom. Copper-catalyzed methods are commonly employed for this purpose. nih.govresearchgate.net The reaction typically involves treating the aryl iodide with a trifluoromethylthiolating agent in the presence of a copper catalyst. researchgate.net

Table 2: General Conditions for Copper-Catalyzed Trifluoromethylthiolation

| Component | Example | Purpose |

|---|---|---|

| Substrate | This compound | The aryl iodide source. |

| Catalyst | Copper(I) bromide (CuBr), Copper powder | Facilitates the cross-coupling reaction. nih.govresearchgate.net |

| Ligand | 1,10-Phenanthroline | Assists the copper catalyst. nih.govresearchgate.net |

| SCF₃ Source | AgSCF₃, N-Trifluoromethylthio-dibenzenesulfonimide | Provides the trifluoromethylthio group. |

| Solvent | Dimethylformamide (DMF), Acetonitrile | Aprotic polar solvent. nih.govresearchgate.net |

This reaction is valuable for modifying the electronic and lipophilic properties of the molecule in late-stage functionalization, which is a common strategy in drug discovery.

Reactions Involving N-(4-Iodophenyl)-3-(isonicotinoylhydrazono)butyramide as a Precursor

A survey of established chemical literature does not indicate a common or well-described synthetic pathway for the conversion of N-(4-Iodophenyl)-3-(isonicotinoylhydrazono)butyramide into this compound. The structural dissimilarity between this complex precursor and the target morpholine derivative suggests that any such transformation would likely involve multiple, non-trivial synthetic steps.

Advanced Synthetic Strategies

Recent advances in synthetic chemistry have focused on novel, efficient methods for constructing the morpholine scaffold itself, allowing for greater molecular diversity.

Novel Approaches for the Preparation of Substituted Morpholines

Modern synthetic strategies offer innovative ways to build complex and highly substituted morpholine rings, moving beyond simple N-arylation.

De Novo Synthesis via Ugi Multicomponent Reaction: A versatile de novo synthesis of the morpholine ring can be achieved using a multicomponent Ugi reaction followed by an intramolecular SN2 cyclization. acs.org This approach allows for the assembly of highly substituted morpholines from simple, large-scale amenable building blocks. acs.orgthieme-connect.com The Ugi reaction brings together an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid (or a surrogate) to rapidly build molecular complexity. cbijournal.commdpi.com A subsequent intramolecular cyclization under basic conditions forges the morpholine ring, offering a robust and operationally simple procedure. acs.orgthieme-connect.com

Photocatalytic Diastereoselective Annulation: A recently developed strategy employs visible-light photocatalysis to construct substituted 2-aryl morpholines from readily available starting materials. acs.org This method utilizes a combination of a photocatalyst, a Lewis acid, and a Brønsted acid to achieve a diastereoselective annulation, providing access to diverse substitution patterns, including challenging tri- and tetra-substituted morpholines. acs.org This approach represents a modular and efficient way to construct complex morpholine scaffolds. acs.org

Table 3: Comparison of Advanced Morpholine Synthesis Strategies

| Strategy | Key Features | Starting Materials | Advantages |

|---|---|---|---|

| Ugi MCR + Cyclization | Multicomponent reaction; builds complexity quickly; de novo ring synthesis. acs.org | Amine, Oxo-component, Isocyanide, Acid-component. mdpi.com | High diversity; operational simplicity; access to complex substitution. thieme-connect.com |

| Photocatalytic Annulation | Uses visible light; C-H functionalization; high diastereoselectivity. acs.org | Readily available imines and other precursors. acs.org | Mild reaction conditions; access to complex scaffolds; unprotected products. acs.org |

These advanced methods highlight the ongoing evolution of synthetic chemistry toward more efficient and versatile routes for producing medicinally important heterocyclic scaffolds like morpholine.

Improved Processes for Intermediates in Apixaban Synthesis

This compound is a crucial building block in the synthesis of Apixaban, a widely used anticoagulant. Several patented processes highlight its role and the efforts to optimize the synthesis of Apixaban intermediates.

One of the established routes to an Apixaban intermediate involves the reaction of 4-iodoaniline (B139537) with 5-bromovaleryl chloride to form a lactam intermediate. This lactam is then treated with phosphorus pentachloride and subsequently condensed with morpholine to yield 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a direct precursor that incorporates the this compound moiety. google.com This resulting compound is then further elaborated to construct the pyrazole (B372694) ring system of Apixaban. google.com

Another patented process describes the reaction of 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one with morpholine. justia.com The resulting 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is then reduced to the corresponding aniline (B41778) derivative, which is a key intermediate for Apixaban. google.com While this does not directly synthesize this compound, it demonstrates the common strategy of introducing the morpholine group onto a phenyl ring destined for incorporation into the Apixaban core structure.

The following table summarizes a selection of reaction conditions for the synthesis of Apixaban intermediates involving the morpholine moiety.

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| 4-iodoaniline, 5-bromovaleryl chloride, morpholine | 1. Phosphorus pentachloride, chloroform2. Morpholine | 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | Not specified | google.com |

| 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, morpholine | N-Methyl-2-pyrrolidone or DMF, 60-130°C | 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | 78% | justia.com |

Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles

While direct examples of using this compound in click chemistry to synthesize morpholine-fused triazoles are not prevalent in the reviewed literature, the principles of click chemistry offer a potential pathway for such transformations. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient formation of 1,2,3-triazoles. nih.gov

A plausible synthetic route could involve the conversion of the iodo group in this compound to an azide. This could potentially be achieved through a copper-catalyzed reaction with sodium azide. The resulting 4-(4-azidophenyl)morpholine would be a suitable precursor for click reactions with various alkynes to yield morpholine-substituted triazoles.

Alternatively, research has demonstrated the synthesis of morpholine-fused triazoles from triazolyl azido (B1232118) alcohols. nih.govacs.orgsemanticscholar.org These precursors are synthesized from terminal alkynes, which undergo ring-opening of epichlorohydrin, followed by a click reaction and subsequent azidation. nih.govacs.org The resulting azido alcohols can then be cyclized to form morpholine-fused triazoles. nih.govacs.org While this does not directly involve this compound as a starting material, it showcases a strategy for creating complex morpholine-containing heterocyclic systems inspired by click chemistry principles.

Mechanistic Investigations of this compound Formation

The formation of the C-N bond between the phenyl ring and the morpholine nitrogen is typically achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Role of Catalysts and Reagents in Reaction Efficiency

The efficiency of the synthesis of this compound is highly dependent on the choice of catalyst, ligands, base, and solvent.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide (4-iodoiodobenzene) to a Pd(0) complex, followed by coordination of the amine (morpholine), deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. wikipedia.org

The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. For the amination of 4-bromo- and 4-chloroanisole (B146269) with morpholine, various palladium precursors and ligands have been investigated, with Pd(η3-1-PhC3H4)(η5-C5H5) showing high efficiency. acs.org The use of a strong, non-nucleophilic base such as sodium tert-butoxide is common to facilitate the deprotonation of the coordinated morpholine. acs.org

The following table presents catalyst systems and conditions for the Buchwald-Hartwig amination of aryl halides with morpholine.

| Aryl Halide | Catalyst Precursor | Ligand | Base | Solvent | Temperature | Reference |

| 4-bromoanisole | Pd(η3-1-PhC3H4)(η5-C5H5) | PBut3 or XPhos | NaOtBu | Dioxane | 80°C | acs.org |

| 4-chloroanisole | Pd(η3-1-PhC3H4)(η5-C5H5) | PBut3 or XPhos | NaOtBu | Dioxane | 80°C | acs.org |

Ullmann Condensation: This copper-catalyzed reaction is a classical method for N-arylation. organic-chemistry.org The mechanism is thought to involve the formation of a copper(I) alkoxide or amide, followed by reaction with the aryl halide. organic-chemistry.org The traditional Ullmann reaction often requires harsh conditions, such as high temperatures. organic-chemistry.org However, the use of ligands can facilitate the reaction under milder conditions.

Stereochemical Considerations in Synthesis

For the synthesis of the parent this compound, which is an achiral molecule, stereochemical considerations are not a primary concern. However, in the synthesis of substituted morpholine derivatives, controlling the stereochemistry is crucial.

Several stereoselective methods for the synthesis of substituted morpholines have been developed. For instance, a palladium-catalyzed carboamination reaction of substituted ethanolamine derivatives with aryl bromides can produce cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov The stereochemical outcome is consistent with a syn-aminopalladation of a palladium(aryl)(amido) complex through a boat-like transition state. nih.gov

Photocatalytic methods have also been employed for the diastereoselective synthesis of substituted 2-aryl morpholines. figshare.comacs.org These reactions often proceed through radical cation intermediates, and the stereoselectivity is influenced by the reaction conditions, including the choice of photocatalyst, Lewis acid, and Brønsted acid. figshare.comacs.org

While these methods are not directly applied to the synthesis of this compound itself, they highlight the strategies available for controlling stereochemistry in the synthesis of more complex morpholine-containing structures.

Exploration of Side Reactions and Byproduct Formation

In the synthesis of this compound via transition-metal-catalyzed cross-coupling reactions, several side reactions can occur, leading to the formation of byproducts.

In Buchwald-Hartwig Amination:

Hydrodehalogenation: A common side reaction is the reduction of the aryl halide, leading to the formation of iodobenzene (B50100) in this case. This can occur through a competing pathway to the reductive elimination of the desired product.

Diarylation: In some cases, a second molecule of the aryl halide can react with the product, although this is less common with secondary amines like morpholine compared to primary amines.

Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, leading to incomplete conversion.

In Ullmann Condensation:

Homocoupling of the Aryl Halide: The aryl iodide can undergo self-coupling to form 4,4'-diiodobiphenyl.

Formation of Phenols: If water is present in the reaction mixture, the aryl halide can be converted to the corresponding phenol.

Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, is crucial to minimize these side reactions and maximize the yield of the desired this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 4-(4-Iodophenyl)morpholine, ¹H and ¹³C NMR are primary methods for confirming its molecular framework.

¹H NMR Spectroscopic Studies

While specific, experimentally-derived ¹H NMR data for this compound is not extensively reported in publicly available literature, the expected spectrum can be predicted based on its constituent chemical moieties. The structure features two main proton environments: the iodophenyl ring and the morpholine (B109124) ring.

Aromatic Protons: The 4-substituted iodophenyl group is expected to produce a distinct AA'BB' splitting pattern. The protons ortho to the morpholine nitrogen (H-2', H-6') would be shifted upfield compared to those ortho to the iodine atom (H-3', H-5'). This results in two doublet-like signals, each integrating to two protons.

Morpholine Protons: The eight protons of the morpholine ring are chemically equivalent in pairs due to the ring's symmetry and rapid chair-to-chair interconversion at room temperature. The four protons on the carbons adjacent to the nitrogen atom (-CH₂-N) are expected to appear as one triplet, while the four protons on the carbons adjacent to the oxygen atom (-CH₂-O) would appear as a separate downfield triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Morpholine H (N-CH₂) | ~3.1 - 3.3 | Triplet |

| Morpholine H (O-CH₂) | ~3.8 - 4.0 | Triplet |

| Aromatic H (ortho to N) | ~6.7 - 6.9 | Doublet |

| Aromatic H (ortho to I) | ~7.5 - 7.7 | Doublet |

¹³C NMR Spectroscopic Studies

Aromatic Carbons: The iodine atom causes a significant upfield shift for the carbon it is directly attached to (C-4'). The carbon attached to the nitrogen (C-1') would also be distinct. The remaining two signals would correspond to the ortho (C-2', C-6') and meta (C-3', C-5') carbons.

Morpholine Carbons: The carbons adjacent to the nitrogen (-CH₂-N) would appear at a different chemical shift than those adjacent to the more electronegative oxygen atom (-CH₂-O), which would be further downfield. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Morpholine C (N-CH₂) | ~48 - 50 |

| Morpholine C (O-CH₂) | ~66 - 68 |

| Aromatic C (C-I) | ~85 - 90 |

| Aromatic C (ortho to N) | ~118 - 120 |

| Aromatic C (ortho to I) | ~138 - 140 |

| Aromatic C (C-N) | ~150 - 152 |

¹⁹F NMR Spectroscopic Studies

¹⁹F NMR spectroscopy is a highly sensitive technique used exclusively for the analysis of fluorine-containing compounds. The chemical formula for this compound is C₁₀H₁₂INO. sigmaaldrich.com As this molecule does not possess any fluorine atoms, ¹⁹F NMR spectroscopy is not an applicable method for its characterization.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry provides a precise measurement of its mass.

The empirical formula of the compound is C₁₀H₁₂INO, which corresponds to a calculated molecular weight of approximately 289.11 g/mol . sigmaaldrich.com The monoisotopic mass is 288.99636 g/mol . epa.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 289.

The fragmentation pattern, while not specifically documented, can be predicted based on the structure. Key fragmentation pathways would likely involve:

Loss of the iodine atom: A significant peak corresponding to the [M-I]⁺ fragment.

Cleavage of the morpholine ring: Fragmentation of the morpholine ring can lead to characteristic ions, such as the loss of a C₂H₄O fragment.

Alpha-cleavage: The C-N bond adjacent to the aromatic ring could cleave, leading to fragments representative of the iodophenyl group or the morpholine cation.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂INO |

| Molecular Weight | 289.11 g/mol sigmaaldrich.com |

| Monoisotopic Mass | 288.99636 g/mol epa.gov |

| Expected Molecular Ion (M⁺) | m/z ≈ 289 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Although a specific spectrum for this compound is not widely published, its characteristic absorption bands can be inferred from the spectra of related compounds like 4-phenylmorpholine (B1362484) and morpholine. nist.govchemicalbook.comnist.gov

The key functional groups and their expected vibrational frequencies are:

Aromatic C-H Stretching: A sharp band appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands corresponding to the methylene (B1212753) groups of the morpholine ring, typically found in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretching: One or more bands in the 1500-1600 cm⁻¹ region.

C-N Stretching: The tertiary amine C-N stretch (aromatic-aliphatic) is expected in the 1200-1250 cm⁻¹ range.

C-O-C Stretching: The ether linkage within the morpholine ring will produce a strong, characteristic absorption band, typically around 1115-1125 cm⁻¹.

C-I Stretching: A weak absorption band expected in the far-infrared region, typically around 500-600 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1500 - 1600 |

| Aromatic C-N | Stretching | 1200 - 1250 |

| Aliphatic C-O-C | Stretching | 1115 - 1125 |

X-ray Crystallography in Determining Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions.

As of now, the specific crystal structure of this compound has not been reported in crystallographic databases. However, studies on analogous compounds, such as 4-(4-Nitrophenyl)morpholine (B78992), provide valuable structural insights. researchgate.net By analogy, it is expected that:

The morpholine ring adopts a stable chair conformation .

The iodophenyl group could be positioned either equatorially or axially relative to the morpholine ring, with the equatorial position generally being more sterically favorable.

In the solid state, the molecules would pack in a specific crystal lattice, likely influenced by weak intermolecular forces such as C-H···π interactions.

A complete analysis would require single-crystal X-ray diffraction to determine parameters like the crystal system, space group, and precise atomic coordinates.

Table 5: Predicted Crystallographic and Structural Properties for this compound

| Structural Feature | Predicted Property | Basis for Prediction |

|---|---|---|

| Morpholine Ring Conformation | Chair | Analogy to 4-(4-Nitrophenyl)morpholine researchgate.net |

| Substituent Position | Equatorial (likely) | Steric considerations |

| Crystal Packing Forces | van der Waals, C-H···π interactions | Molecular structure |

Advanced Spectroscopic Techniques for Supramolecular Characterization

The elucidation of supramolecular structures formed by this compound relies on a suite of advanced spectroscopic techniques. These methods are essential for characterizing the non-covalent interactions, such as halogen and hydrogen bonds, that govern the self-assembly process. By analyzing changes in spectroscopic signatures upon assembly, detailed insights into the structure, stability, and dynamics of the resulting supramolecular architectures can be obtained.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the most definitive method for the unambiguous determination of three-dimensional molecular and supramolecular structures in the solid state. For co-crystals or self-assembled structures of this compound, SCXRD provides precise atomic coordinates, allowing for the exact measurement of intermolecular distances, angles, and contact geometries. nih.gov

This technique is particularly crucial for characterizing halogen bonds (XB), where the iodine atom on the phenyl ring acts as a halogen bond donor. Analysis of the crystal packing reveals the directionality and strength of these C–I···X interactions (where X is a halogen bond acceptor like N, O, or a π-system). Key parameters such as the R–I···X distance (normalized to the sum of the van der Waals radii) and the C–I···X angle (which tends towards 180°) are used to classify and understand these interactions. mdpi.com

Detailed Research Findings: In studies of analogous iodo-aromatic compounds, SCXRD has revealed the formation of discrete assemblies, 1D chains, 2D networks, and 3D frameworks directed by halogen bonding. researchgate.net For a hypothetical co-crystal of this compound with a pyridine-based acceptor, SCXRD would be expected to show a short I···N distance and a nearly linear C–I···N angle, confirming the formation of a strong halogen bond. Furthermore, the analysis would reveal the conformation of the morpholine ring (typically a chair conformation) and its role in forming weaker C–H···O or C–H···π hydrogen bonds that further stabilize the crystal lattice. mdpi.com

Table 1: Representative Crystallographic Data for a Hypothetical this compound Co-crystal

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 15.2 | Unit cell dimension. |

| c (Å) | 9.8 | Unit cell dimension. |

| β (°) | 105.4 | Unit cell angle. |

| Halogen Bond (I···N) Dist. (Å) | 2.85 | Shorter than the sum of van der Waals radii, indicating a strong interaction. |

| Halogen Bond (C–I···N) Angle (°) | 175 | Near-linearity is a hallmark of a strong, directional halogen bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying supramolecular systems in both solution and solid states. nih.govacs.org

Solution-State NMR: ¹H and ¹³C NMR are highly sensitive to changes in the local electronic environment. The formation of a supramolecular complex involving this compound leads to perturbations in the chemical shifts (δ) of the nuclei involved in or near the interaction site. nih.gov Protons on the iodophenyl ring, particularly those ortho to the iodine atom, are expected to show significant downfield shifts upon halogen bond formation due to the deshielding effect of the acceptor. mdpi.com Titration experiments, where the concentration of a binding partner is systematically varied, allow for the determination of association constants (Ka).

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to establish through-space proximity between protons of interacting molecules, providing direct evidence of complex formation and geometry in solution.

Solid-State NMR (ssNMR): For solid samples, Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR is employed to obtain high-resolution spectra. dntb.gov.ua ssNMR can distinguish between different polymorphs or crystallographically inequivalent molecules within the unit cell. researchgate.net The ¹³C and ¹⁵N (if applicable) chemical shifts are sensitive to the intermolecular interactions and packing in the solid state, providing data that is complementary to X-ray diffraction. researchgate.net

Table 2: Hypothetical ¹H NMR Chemical Shift Changes (Δδ) for this compound upon Supramolecular Complexation

| Proton Assignment | Free Molecule δ (ppm) | Complexed δ (ppm) | Δδ (ppm) | Interpretation |

| H (ortho to Iodine) | 7.55 | 7.70 | +0.15 | Significant deshielding indicates proximity to the halogen bond acceptor. |

| H (meta to Iodine) | 6.75 | 6.80 | +0.05 | Minor perturbation due to electronic changes in the aromatic ring. |

| Morpholine H (-NCH₂) | 3.20 | 3.22 | +0.02 | Small change, suggesting the morpholine nitrogen is not the primary binding site. |

| Morpholine H (-OCH₂) | 3.85 | 3.85 | 0.00 | No significant change, indicating remoteness from the interaction site. |

Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of a molecule. thermofisher.com The formation of non-covalent bonds, such as halogen or hydrogen bonds, perturbs the force constants of the involved chemical bonds, leading to measurable shifts in their vibrational frequencies. mdpi.com

For this compound, the C–I stretching and bending modes, typically found in the far-IR region, are sensitive to halogen bonding. The involvement of the morpholine ring in hydrogen bonding can be monitored by observing shifts in the C–H, C–N, and C–O–C stretching and bending frequencies. researchgate.net While FTIR is based on the absorption of infrared light, Raman spectroscopy measures scattered light and is particularly useful for analyzing symmetric vibrations and bonds with low polarity, making it a complementary technique. mdpi.com

Table 3: Expected Infrared (IR) Frequency Shifts for Key Vibrational Modes

| Vibrational Mode | Free Molecule (cm⁻¹) | Complexed Molecule (cm⁻¹) | Shift (Δν) | Significance |

| Aromatic C-H Stretch | ~3080 | ~3085 | Blue shift | Perturbation of the aromatic system upon complexation. |

| Aliphatic C-H Stretch | 2950-2850 | 2955-2855 | Blue shift | Indicates involvement of C-H groups in weak hydrogen bonding. |

| C-N Stretch (Aryl-N) | ~1240 | ~1245 | Blue shift | Change in electronic structure of the C-N bond upon interaction. |

| C-O-C Stretch (Ether) | ~1115 | ~1115 | No shift | Suggests the morpholine oxygen is not a primary interaction site. |

| C-I Bending (Out-of-plane) | ~510 | ~520 | Blue shift | Indicates participation of the iodine atom in a halogen bond. spectroscopyonline.com |

Mass Spectrometry (MS)

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), is invaluable for confirming the stoichiometry of supramolecular assemblies in the gas phase. These methods can detect intact non-covalent complexes, allowing for the observation of species such as dimers, trimers, or host-guest complexes. ulethbridge.ca

The molecular weight of this compound is 289.11 g/mol . sigmaaldrich.com Since iodine is monoisotopic (¹²⁷I), the isotopic pattern is relatively simple, making it easier to identify the molecular ion and its complexes. libretexts.org The observation of a peak at m/z corresponding to [2M + H]⁺ or [M + G + H]⁺ (where M is the monomer and G is a guest molecule) provides direct evidence of the formation and composition of a supramolecular species.

Table 4: Representative Mass-to-Charge (m/z) Peaks in ESI-MS for Supramolecular Analysis

| Species | Formula | Expected m/z (Positive Mode) | Interpretation |

| Protonated Monomer | [C₁₀H₁₂INO + H]⁺ | 290.00 | Confirms the molecular weight of the monomer. |

| Protonated Dimer | [(C₁₀H₁₂INO)₂ + H]⁺ | 579.00 | Evidence of a self-assembled dimer held by non-covalent forces. |

| Co-crystal with Pyridine (C₅H₅N) | [C₁₀H₁₂INO + C₅H₅N + H]⁺ | 369.03 | Confirms the formation of a 1:1 host-guest complex. |

Derivatization Studies and Chemical Transformations of 4 4 Iodophenyl Morpholine

The scaffold of 4-(4-Iodophenyl)morpholine presents two primary sites for chemical modification: the iodophenyl moiety and the morpholine (B109124) ring. These sites allow for a diverse range of chemical transformations, enabling the synthesis of a wide array of derivatives. The presence of the iodine atom on the phenyl ring is particularly advantageous, as it serves as a versatile handle for various cross-coupling reactions.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure Analysis

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity and its ability to participate in chemical reactions.

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For 4-(4-Iodophenyl)morpholine, the HOMO is expected to be localized primarily on the electron-rich morpholine (B109124) ring and the phenyl ring, particularly at the nitrogen and oxygen atoms and the pi-system of the benzene (B151609) ring. The iodine atom, with its lone pairs, would also contribute to the HOMO. The LUMO is likely to be distributed over the aromatic ring and the carbon-iodine bond, reflecting the potential for pi-stacking interactions and halogen bonding. The presence of the electron-withdrawing iodine atom is expected to lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap compared to unsubstituted 4-phenylmorpholine (B1362484).

Table 1: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 4-Phenylmorpholine | ~ -5.8 | ~ -0.2 | ~ 5.6 |

| 4-(4-Chlorophenyl)morpholine | ~ -6.0 | ~ -0.5 | ~ 5.5 |

| This compound | ~ -6.1 | ~ -0.7 | ~ 5.4 |

Note: The values in this table are illustrative and based on typical DFT calculation results for analogous compounds. Actual values may vary depending on the computational method and basis set used.

Charge Distribution Analysis

The distribution of electron density within a molecule is fundamental to understanding its electrostatic interactions with other molecules. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom, revealing sites susceptible to electrophilic or nucleophilic attack.

In this compound, the nitrogen and oxygen atoms of the morpholine ring are expected to carry negative partial charges due to their high electronegativity, making them potential hydrogen bond acceptors. The hydrogen atoms on the morpholine ring will have positive partial charges. The carbon atoms of the phenyl ring will have varying charges, with the carbon atom attached to the nitrogen being slightly positive and the carbon atom bonded to the iodine also exhibiting a positive charge. The iodine atom itself is expected to have a slightly negative to neutral charge, but it can participate in halogen bonding due to the presence of a positive region of electrostatic potential known as a σ-hole.

Table 2: Predicted Partial Atomic Charges for Key Atoms in this compound

| Atom | Predicted Partial Charge (a.u.) |

| Morpholine Nitrogen (N) | ~ -0.4 |

| Morpholine Oxygen (O) | ~ -0.5 |

| Phenyl Carbon (C-N) | ~ +0.2 |

| Phenyl Carbon (C-I) | ~ +0.1 |

| Iodine (I) | ~ -0.1 |

Note: These values are illustrative and derived from general principles and data for similar molecules. The exact values can vary with the computational method.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and how it interacts with its environment. mdpi.com

For this compound, the primary source of conformational flexibility is the morpholine ring, which typically adopts a chair conformation. The N-phenyl bond allows for rotation, leading to different orientations of the phenyl ring relative to the morpholine ring. MD simulations can explore the potential energy surface of these rotations and identify the most stable conformations. The bulky iodine substituent may introduce some steric hindrance, influencing the preferred rotational angle.

MD simulations in a solvent, such as water, can also reveal key intermolecular interactions. The nitrogen and oxygen atoms of the morpholine ring are expected to form hydrogen bonds with water molecules. The iodophenyl group can engage in hydrophobic interactions and, importantly, halogen bonding, where the electropositive σ-hole on the iodine atom interacts with a nucleophilic region of another molecule.

Quantitative Structure-Activity Relationship (QSAR) Studies for Morpholine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. e3s-conferences.org For morpholine derivatives, QSAR models have been developed for a variety of biological targets. These models often use descriptors related to hydrophobicity (e.g., logP), electronic properties (e.g., atomic charges, dipole moment), and steric parameters (e.g., molecular volume, surface area).

In the context of this compound, the iodine substituent would significantly influence several key descriptors. The presence of iodine increases the molecule's lipophilicity and polarizability. The electronic effect of the iodine atom, being weakly deactivating, would also be a crucial parameter in a QSAR model. Studies on other halogenated morpholine derivatives have shown that the nature and position of the halogen can have a dramatic effect on biological activity, highlighting the importance of this substituent in QSAR models. e3s-conferences.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While specific docking studies for this compound are not widely documented, the general principles of how morpholine derivatives interact with protein targets can be inferred from studies on analogous compounds. The morpholine ring is often involved in hydrogen bonding with amino acid residues in the active site of a protein. The phenyl ring can participate in pi-pi stacking or hydrophobic interactions.

A key feature of this compound in a binding context is the iodine atom. This atom can engage in halogen bonding, a non-covalent interaction between the electrophilic region on the halogen (the σ-hole) and a nucleophilic site on the protein, such as a backbone carbonyl oxygen or the side chain of a serine, threonine, or tyrosine residue. The directionality and strength of halogen bonds can contribute significantly to the binding affinity and selectivity of a ligand. Docking simulations would be crucial to identify potential protein targets where this interaction can be favorably exploited.

Applications in Medicinal Chemistry and Biological Research

Role as Key Intermediates in Pharmaceutical Synthesis

The structural framework of 4-(4-Iodophenyl)morpholine is a crucial component in the synthesis of advanced pharmaceutical compounds. Its utility ranges from being a pivotal precursor in the production of widely used anticoagulants to a versatile building block for other novel bioactive molecules.

A key application of morpholine-containing structures is in the synthesis of Apixaban, an anticoagulant medication used to prevent blood clots. wjpsonline.com A closely related intermediate, 1-(4-iodophenyl)-3-morpholin-4-yl-5,6-dihydropyridin-2(1H)-one, is a critical starting material in several reported synthetic routes for Apixaban. wjpsonline.comepo.org This intermediate is typically synthesized from 4-iodoaniline (B139537). epo.org However, the high cost of raw materials like iodoaniline has spurred research into more economically viable and commercially scalable manufacturing processes. wjpsonline.com The development of efficient synthetic pathways for Apixaban and its key intermediates remains an area of active research, aiming to overcome the limitations of earlier methods which often involved expensive reagents and complex purification steps like column chromatography. wjpsonline.comresearchgate.net

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, and its derivatives are extensively explored for their therapeutic potential. e3s-conferences.orgresearchgate.net The morpholine moiety is a component of numerous marketed drugs and is known to be involved in a wide range of physiological activities. researchgate.netresearchgate.net

Derivatives of the (4-substituted-phenyl)morpholine core are recognized as important intermediates in the development of new therapeutic agents. For instance, 4-(4-nitrophenyl)morpholine (B78992) derivatives, which are structurally similar to this compound, are noted for their significant anticancer activity and serve as key intermediates in the synthesis of antitumor drugs. nih.gov The versatility of the morpholine scaffold allows for strategic chemical modifications to design and synthesize novel compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. e3s-conferences.org This makes compounds like this compound valuable starting points for the discovery of new bioactive molecules. mdpi.comnih.gov

Exploration of Biological Activities for this compound Derivatives

Researchers are actively investigating the inherent biological activities of derivatives based on the this compound structure. These explorations have revealed potential therapeutic applications in pain management, enzyme inhibition, and oncology.

The cannabinoid receptor 1 (CB1), primarily expressed in the central nervous system, is a key target for pain relief. nih.gov Antagonists of the CB1 receptor have been shown to modulate pain pathways. For example, the compound AM251, which contains a 4-iodophenyl group, is a selective CB1 receptor antagonist that can completely reverse morphine-induced peripheral antinociception (pain relief) in a dose-dependent manner. nih.gov This suggests that the 4-iodophenyl moiety is a valuable component for designing compounds that interact with the CB1 receptor. While not direct derivatives of this compound, other compounds containing a morpholine ring have also been developed as cannabinoid receptor modulators. nih.govsci-hub.se The interplay between opioid and cannabinoid systems in pain modulation is an area of intense research, and the structural features of this compound make its derivatives interesting candidates for the development of novel analgesics. nih.govnih.gov

Carbonic anhydrases (CAs) are a family of enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma and epilepsy. nih.govnih.govmdpi.com Derivatives containing the morpholine scaffold have been synthesized and evaluated as inhibitors of bovine Carbonic Anhydrase-II (CA-II). rsc.org

In one study, a series of morpholine-based thiazoles were developed, and their inhibitory activity was assessed. The structure-activity relationship revealed that substitutions on the phenyl ring significantly influenced potency. Notably, the 4-para-nitrophenyl N-ethyl-morpholine derivative was identified as the most potent compound in the series against bovine CA-II. rsc.org The kinetic study of this most potent compound showed it exhibited concentration-dependent inhibition with a Ki value of 9.64 ± 0.007 μM. rsc.org

| Compound Series | Substitution on Phenyl Ring | Observed Potency (IC₅₀ Range) |

|---|---|---|

| Series 1 | 4-para-nitrophenyl | 14–20 μM |

| Series 2 | Unsubstituted 4-phenyl | 24–46 μM |

| Series 3 | 4-para-chlorophenyl | 31–59 μM |

Data sourced from a study on morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. rsc.org

Dopamine (B1211576) D4 Receptor Ligands

The dopamine D4 receptor is a significant target in the central nervous system for treating various neurological and psychiatric disorders. nih.gov The phenylpiperazine and related phenylmorpholine scaffolds are crucial in designing selective D4 ligands. nih.gov Research into radioiodinated ligands has demonstrated the high affinity that can be achieved with such structures. For example, a structurally related iodinated phenylpiperazine compound, [125I]IPMPP, showed high-affinity binding to human dopamine D4 receptors with a dissociation constant (Kd) of 0.39 nM, acting as an antagonist. nih.gov

Studies have consistently shown that compounds featuring a piperazine (B1678402) or morpholine ring linked to a substituted phenyl group can exhibit high potency and selectivity for the D4 receptor. One of the most potent compounds identified in a study exploring piperazine analogs had a Ki (inhibition constant) of 0.84 nM for the D4 receptor. nih.gov Another selective D4 antagonist demonstrated a Ki of 9.0 nM. medchemexpress.com This body of research underscores the potential of the this compound framework as a basis for developing potent and selective antagonists for the dopamine D4 receptor. nih.gov The selectivity of these compounds is a key attribute; one D4-selective ligand was tested against 23 other CNS receptors and showed significant binding affinity (Ki < 100 nM) for only the 5HT1A and 5HT2B receptors, highlighting its specificity. nih.gov

| Compound | Receptor | Binding Affinity Constant | Reference |

|---|---|---|---|

| [125I]IPMPP (Iodinated Phenylpiperazine) | Dopamine D4 | Kd = 0.39 nM | nih.gov |

| Compound 27 (Piperazine Analog) | Dopamine D4 | Ki = 0.84 nM | nih.gov |

| Dopamine D4 receptor antagonist-1 | Dopamine D4 | Ki = 9.0 nM | medchemexpress.com |

Antioxidant Activity of Morpholine Mannich Base Derivatives

Morpholine Mannich bases are a class of compounds synthesized to explore various biological activities, including antioxidant potential. japsonline.comresearchgate.net These derivatives are created through the aminomethylation of a parent compound, often a phenol, with formaldehyde (B43269) and morpholine. rasayanjournal.co.in Research into their antioxidant activity has yielded varied results.

Studies on asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) containing a morpholine Mannich base showed that this modification generally led to lower antioxidant activity compared to the parent AMACs. japsonline.com However, some derivatives demonstrated potent activity. japsonline.comresearchgate.net For instance, one study concluded that while the introduction of Mannich bases enhanced the anti-inflammatory activity of the parent compound, it tended to lower its antioxidant capacity. researchgate.net Conversely, other research has reported that morpholine Mannich base derivatives possess significant radical scavenging properties. researchgate.net Similarly, Mannich bases derived from vanillic acid were found to enhance free-radical scavenging but decrease the ferric reduction potential compared to the parent acid. rasayanjournal.co.in

| Compound Type | Activity Metric (IC50) | Finding | Reference |

|---|---|---|---|

| AMACs with Morpholine Mannich Base (Compound 4c) | Anti-inflammatory (IC50 = 25.3 µM) | Potent activity, comparable to standard diclofenac (B195802) sodium. | japsonline.com |

| AMACs with Morpholine Mannich Base (Compound 4d) | Anti-inflammatory (IC50 = 26.3 µM) | Potent activity, comparable to standard diclofenac sodium. | japsonline.com |

| AMACs with Morpholine Mannich Base | Antioxidant | Generally lower activity than parent compounds. | japsonline.comresearchgate.net |

| Vanillic Acid Mannich Bases | Antioxidant | Enhanced free-radical scavenging. | rasayanjournal.co.in |

Structure-Activity Relationship (SAR) Studies of Related Morpholine Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.gov For morpholine-containing compounds, SAR studies help to identify the key structural features, or pharmacophores, responsible for their therapeutic effects. e3s-conferences.orgnih.gov

Influence of Substituent Variations on Biological Efficacy

The biological efficacy of morpholine derivatives is highly dependent on the nature and position of various substituents on both the morpholine and any associated aromatic rings. e3s-conferences.org SAR studies have revealed several key trends:

Phenyl Ring Substitution : For anticancer activity, substitutions at the C-4 position of an attached phenyl ring have been shown to be favorable for activity. e3s-conferences.org In a series of mTOR inhibitors, the incorporation of a trifluoromethyl group onto a connected scaffold significantly enhanced both potency and selectivity. mdpi.com

Morpholine Ring Substitution : Altering the morpholine ring itself can have a dramatic impact. Replacing a simple morpholine ring with a bridged morpholine structure in a series of pyrazolopyrimidine inhibitors led to a profound increase in selectivity for the mTOR protein kinase. researchgate.net

Linking Groups : The way the morpholine moiety is connected to the rest of the molecule is also critical. In studies of pyrazolopyridinyl pyrimidine (B1678525) derivatives, an N-morpholino substituent was found to be one of the most effective groups for promoting the relaxation of aortic rings. nih.gov

Conformational Analysis and Pharmacophore Modeling

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. researchgate.net The morpholine ring is not planar and typically adopts a "chair" conformation. researchgate.net Conformational analysis, using techniques like Raman spectroscopy and theoretical calculations, has shown that the preference for a specific chair conformer can depend on the surrounding environment. researchgate.net In a pure liquid state, the equatorial chair conformer (where the substituent on the nitrogen is in the 'equatorial' position) is predominant. researchgate.net However, in an aqueous solution, the contribution from the axial conformer increases. researchgate.net

This conformational flexibility is a key aspect of pharmacophore modeling. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The ability of the morpholine ring to present substituents in specific spatial orientations is integral to its role as a "privileged pharmacophore" in drug design. nih.gov Understanding the stable conformations of this compound and its derivatives allows medicinal chemists to design molecules that fit precisely into the binding site of a target protein, thereby enhancing potency and selectivity.

In Vitro and In Silico Studies for Drug Discovery

The development of new drugs relies heavily on a combination of laboratory-based (in vitro) and computer-based (in silico) studies. These methods are essential for evaluating the potential of compounds like this compound and its derivatives.

In vitro studies involve testing compounds in a controlled environment outside of a living organism, such as in test tubes or cell cultures. nih.gov Common in vitro assays for morpholine derivatives include:

Enzyme Inhibition Assays : These tests measure a compound's ability to inhibit the activity of a specific enzyme. For example, morpholine-based thiosemicarbazones were evaluated as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) isozymes, with the most potent compounds having IC50 values in the sub-micromolar range. nih.gov

Antiproliferative Assays : These assays determine a compound's ability to inhibit the growth of cancer cells. Morpholine-substituted tetrahydroquinoline derivatives were tested against various cancer cell lines, with the most promising candidate showing an IC50 of 0.033 µM against A549 lung cancer cells. mdpi.com

In silico studies use computer simulations to predict how a compound will behave. nih.gov These methods include:

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to understand the basis of its activity. nih.govnih.gov

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex. mdpi.comnih.gov

ADMET Prediction : These models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound, which is crucial for determining its potential as a drug. researchgate.net

| Compound Class | Study Type | Target/Cell Line | Key Result | Reference |

|---|---|---|---|---|

| Morpholine-based thiosemicarbazones | In Vitro Enzyme Inhibition | NPP3 Enzyme | IC50 = 0.24 µM | nih.gov |

| Morpholine derived thiazoles | In Vitro Enzyme Inhibition | Carbonic Anhydrase CA-II | Ki = 9.64 µM | nih.gov |

| Morpholine substituted THQs | In Vitro Antiproliferative | A549 Lung Cancer Cells | IC50 = 0.033 µM | mdpi.com |

| Morpholinium dicarboxylates | In Silico | ADMET Prediction | Properties evaluated for drug-likeness. | researchgate.net |

Target Validation and Selectivity Profiling

In drug discovery, after a potential drug candidate is identified, it is crucial to validate that its biological target is indeed responsible for its therapeutic effect (target validation) and to ensure that the compound does not have significant effects on other unintended targets (selectivity profiling). elsevierpure.com

Target validation confirms the relevance of the biological target to the disease. Selectivity profiling is essential for minimizing off-target side effects. This is typically done by screening the compound against a large panel of related and unrelated receptors, enzymes, and ion channels.

A prime example of selectivity profiling involves a potent dopamine D4 receptor ligand, which was tested against a panel of 23 different CNS receptors. nih.gov The compound showed high affinity only for the D4 receptor and moderate affinity for two serotonin (B10506) receptors, demonstrating excellent selectivity. nih.gov

Similarly, research on mTOR inhibitors highlighted how structural modifications can dramatically improve selectivity. By replacing a standard morpholine ring with a bridged morpholine, researchers were able to develop inhibitors with up to 26,000-fold selectivity for mTOR over the closely related PI3Kα enzyme. researchgate.net This remarkable increase in selectivity was attributed to a single amino acid difference between the two enzymes, which creates a deeper binding pocket in mTOR that can better accommodate the bulkier bridged morpholine. researchgate.net These studies exemplify the critical importance of rigorous selectivity profiling in the development of safe and effective morpholine-based therapeutics.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

While established methods for the synthesis of 4-aryl-morpholines are available, future research is expected to focus on the development of more efficient, sustainable, and versatile synthetic strategies for 4-(4-Iodophenyl)morpholine and its derivatives.

One promising avenue is the refinement of palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination. wikipedia.orgrsc.orgresearchgate.net This reaction is a powerful tool for the formation of carbon-nitrogen bonds and has been successfully employed for the synthesis of various aryl amines. wikipedia.org Future work could focus on developing novel catalyst systems with higher turnover numbers and broader substrate scope, allowing for the coupling of a wider range of functionalized anilines and morpholines under milder reaction conditions. The use of well-defined pre-catalysts and ligands can enhance the efficiency and selectivity of the amination process. researchgate.net

Microwave-assisted synthesis represents another area of active development. dergipark.org.trmdpi.comresearchgate.netacs.org This technology has the potential to significantly reduce reaction times, improve yields, and promote greener chemical processes by minimizing solvent usage and energy consumption. The application of microwave irradiation to the synthesis of this compound could lead to rapid and efficient production, facilitating its availability for further research and development. dergipark.org.tr

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Palladium-Catalyzed Cross-Coupling | High efficiency, broad substrate scope | Development of novel catalysts and ligands, milder reaction conditions |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, greener process | Optimization of reaction parameters, solvent-free conditions |

| One-Pot Syntheses | Increased efficiency, reduced waste | Design of novel multi-component reactions |

Advanced Computational Approaches for Drug Design

Computational methods are becoming increasingly indispensable in modern drug discovery. For this compound, these approaches can be leveraged to predict its biological activities, identify potential drug targets, and guide the design of novel derivatives with improved therapeutic profiles.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to establish a correlation between the three-dimensional structure of this compound analogs and their biological activity. nih.govresearchgate.netnih.govresearchgate.net By generating contour maps that highlight the regions where steric, electrostatic, and hydrophobic fields influence activity, researchers can rationally design new derivatives with enhanced potency and selectivity. nih.gov

Molecular dynamics (MD) simulations can provide valuable insights into the dynamic behavior of this compound when interacting with biological targets, such as proteins and enzymes. nih.govnih.govmdpi.commdpi.com These simulations can help to understand the binding modes of the molecule, predict binding affinities, and elucidate the mechanism of action at the atomic level. This information is crucial for the optimization of lead compounds. nih.gov

Pharmacophore modeling can be used to identify the essential structural features of this compound that are responsible for its biological activity. dovepress.comnih.gov These models can then be used to search large chemical databases for other compounds that share the same pharmacophoric features, potentially leading to the discovery of novel drug candidates with diverse chemical scaffolds. dovepress.com

| Computational Approach | Application in Drug Design | Potential Outcomes |

| 3D-QSAR | Elucidating structure-activity relationships | Design of more potent and selective analogs |

| Molecular Dynamics Simulations | Understanding ligand-target interactions | Prediction of binding affinities and mechanisms of action |

| Pharmacophore Modeling | Identifying key structural features for activity | Discovery of novel compounds with similar biological profiles |

Exploration of New Biological Targets and Therapeutic Applications

The unique chemical structure of this compound suggests a broad range of potential biological activities that are yet to be fully explored.

Given that many kinase inhibitors incorporate a morpholine (B109124) moiety, there is significant potential for derivatives of this compound to be investigated as novel kinase inhibitors . nih.gov The iodine atom can be exploited for the development of targeted covalent inhibitors or for radio-labeling studies in cancer diagnostics and therapy.

The growing interest in morpholine-based compounds for the treatment of neurodegenerative diseases opens up another promising research avenue. nih.govmdpi.com The potential of this compound and its derivatives to modulate the activity of enzymes implicated in these disorders, such as cholinesterases and monoamine oxidases, warrants further investigation. nih.gov

Furthermore, the presence of an iodine atom in the molecule suggests potential antimicrobial activity . nih.govnih.govresearchgate.netmdpi.com Iodine-containing compounds have long been known for their antiseptic properties, and the incorporation of iodine into the 4-phenylmorpholine (B1362484) scaffold could lead to the development of novel antibacterial and antifungal agents. researchgate.net

| Potential Therapeutic Area | Rationale for Exploration | Possible Research Directions |

| Oncology | Morpholine core in known kinase inhibitors; iodine for targeting/imaging | Synthesis and screening of derivatives against various kinases |

| Neurodegenerative Diseases | Known neuropharmacological activity of morpholine derivatives | Evaluation against enzymes like cholinesterases and monoamine oxidases |

| Infectious Diseases | Known antimicrobial properties of iodine-containing compounds | Screening against a broad spectrum of bacteria and fungi |

Integration with Materials Science for Functional Hybrid Systems

The versatility of the this compound structure also lends itself to applications in materials science, particularly in the development of functional hybrid systems.

The nitrogen atom of the morpholine ring and the iodine atom on the phenyl ring make this compound an attractive ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs) . nih.govmdpi.comrsc.org By coordinating with various metal ions, it can form extended networks with tunable porosity and functionality, which could have applications in gas storage, catalysis, and sensing.

The iodophenyl group can also serve as a reactive handle for the incorporation of this compound into functional polymers . rsc.org Through polymerization reactions, this compound could be integrated into polymer backbones or as pendant groups, imparting specific properties to the resulting material. For instance, the presence of the heavy iodine atom could enhance the refractive index of the polymer, making it suitable for optical applications.

Furthermore, the development of hybrid materials that combine this compound with inorganic nanoparticles or surfaces could lead to novel materials with synergistic properties. For example, its immobilization on a solid support could create a new catalytic material with enhanced stability and recyclability.

| Material Type | Role of this compound | Potential Applications |

| Coordination Polymers/MOFs | Ligand | Gas storage, catalysis, chemical sensing |

| Functional Polymers | Monomer or functional pendant group | High refractive index materials, specialty coatings |

| Hybrid Materials | Organic component | Heterogeneous catalysis, functional surfaces |

常见问题

Q. What are the common synthetic routes for 4-(4-Iodophenyl)morpholine, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, 4-iodoaniline can react with morpholine derivatives under reflux in polar aprotic solvents (e.g., acetonitrile) with a base like potassium carbonate to improve nucleophilicity . Optimizing reaction time, temperature, and stoichiometry (e.g., excess morpholine) enhances yield. Purification via column chromatography or recrystallization ensures high purity (>95%). Contaminants like unreacted iodophenyl precursors are monitored using TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the presence of morpholine protons (δ ~3.6–3.8 ppm) and aromatic protons from the iodophenyl group (δ ~7.5–7.8 ppm). Coupling patterns verify substitution positions .

- Mass Spectrometry : ESI-MS or HRMS identifies the molecular ion peak (e.g., m/z 315.04 for [M+H]) and rules out side products .

- Elemental Analysis : Matches calculated C, H, N, and I percentages to experimental values (±0.3% tolerance) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Methodological Answer:

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- FT-IR : Peaks at ~1110 cm (C-O-C stretching in morpholine) and ~680 cm (C-I stretching) confirm functional groups .

- X-ray Crystallography : Resolves bond lengths (e.g., C-I = ~2.10 Å) and dihedral angles between morpholine and iodophenyl rings, ensuring correct stereochemistry .

Advanced Research Questions

Q. What challenges arise in resolving contradictory crystallographic data for this compound derivatives?

Methodological Answer: Discrepancies in unit cell parameters or space group assignments may stem from twinning or disordered solvent molecules. Using SHELX utilities (e.g., SHELXL for refinement), researchers apply restraints to atomic displacement parameters and validate models via R-factor convergence (<5%) . High-resolution data (≤0.8 Å) and hydrogen-bonding networks (e.g., N–H⋯O interactions) help resolve ambiguities .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. The iodophenyl group’s electron-withdrawing effect lowers LUMO energy, favoring oxidative addition with Pd(0) catalysts. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to optimize reaction kinetics .

Q. What strategies optimize the use of this compound as an intermediate in multi-step organic syntheses?

Methodological Answer:

Q. How to address discrepancies in reaction yields when scaling up the synthesis of this compound?

Methodological Answer: Lab-scale batch reactions may suffer from inefficient heat/mass transfer. Transitioning to microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves reproducibility. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, enabling catalyst optimization (e.g., Pd(OAc) vs. PdCl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。